5F-AB-FUPPYCA, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, is classified as a synthetic cannabinoid. This compound is part of a broader category of substances known for their psychoactive effects, which mimic those of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. 5F-AB-FUPPYCA has been identified in various synthetic cannabis products and is notable for its potential to activate cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors .
5F-AB-FUPPYCA is a synthetic cannabinoid receptor agonist that falls under the classification of new psychoactive substances (NPS). It has been documented in several databases and studies focusing on synthetic cannabinoids, reflecting its emergence in the illicit drug market. The compound's molecular formula is C20H26F2N4O2, with a molecular weight of approximately 392.44 g/mol .
The synthesis of 5F-AB-FUPPYCA involves multiple chemical reactions that typically include the formation of pyrazole derivatives. A common synthetic route begins with the reaction of specific precursors such as methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate with halogenated compounds. For instance, one method details the use of (bromomethyl)cyclohexane in conjunction with cesium carbonate in dimethylformamide to yield the desired pyrazole structure .
The synthesis process can be summarized as follows:
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of synthesized compounds .
The chemical reactivity of 5F-AB-FUPPYCA primarily revolves around its interactions with cannabinoid receptors. In vitro studies have shown that this compound can activate both CB1 and CB2 receptors, although some analogs exhibit antagonistic properties depending on their structural variations . The reactions can be categorized into:
Understanding these reactions is critical for evaluating both therapeutic potentials and adverse effects associated with synthetic cannabinoids.
The mechanism by which 5F-AB-FUPPYCA exerts its effects involves binding to cannabinoid receptors in the central nervous system. Upon binding to the CB1 receptor, it mimics the action of natural endocannabinoids but may also produce varied effects based on its structural modifications:
In vitro assays have demonstrated that certain regioisomers exhibit different activation potentials at these receptors, indicating that subtle changes in structure can significantly alter pharmacological profiles .
5F-AB-FUPPYCA possesses distinct physical properties that are characteristic of synthetic cannabinoids:
Key chemical properties include:
Analytical methods such as HPLC are used for quantifying purity levels and identifying impurities during synthesis .
While primarily recognized for its psychoactive properties, research into 5F-AB-FUPPYCA also explores its potential applications in scientific studies related to cannabinoid pharmacology. Its ability to activate cannabinoid receptors makes it a candidate for studying:
Moreover, ongoing research aims to assess the therapeutic implications of synthetic cannabinoids in pain management, appetite stimulation, and other medical conditions where traditional cannabinoids are used .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3